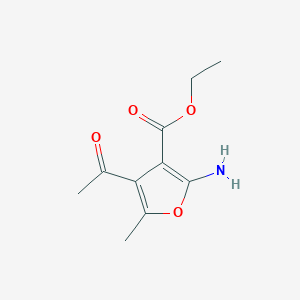

![molecular formula C29H24O12 B1622444 3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one CAS No. 31701-93-6](/img/structure/B1622444.png)

3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isotheaflavin ist eine polyphenolische Verbindung, die in schwarzem Tee vorkommt. Es ist eines der Theaflavine, die während der enzymatischen Oxidation von Catechinen in Teeblättern gebildet werden. Theaflavine, einschließlich Isotheaflavin, sind bekannt für ihre antioxidativen Eigenschaften und tragen zur Farbe und zum Geschmack von schwarzem Tee bei .

Herstellungsmethoden

Isotheaflavin kann durch enzymatische Oxidation von Catechinen, insbesondere Epicatechin und Gallocatechingallat, synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Polyphenoloxidase- und Peroxidase-Enzymen, die die Oxidation und anschließende Dimerisierung von Catechinen katalysieren . Industrielle Produktionsmethoden für Theaflavine, einschließlich Isotheaflavin, umfassen oft die Extraktion von Teepolyphenolen aus grünem Tee, gefolgt von enzymatischer Oxidation unter Verwendung immobilisierter Polyphenoloxidase-Systeme .

Wirkmechanismus

Target of Action

Isotheaflavin, a polyphenol found in black tea, is known for its antioxidant properties . It interacts with various biological targets, primarily reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress .

Mode of Action

Isotheaflavin acts as an antioxidant, neutralizing ROS and RNS to prevent oxidative damage . It also exerts an antioxidant action inside the cell, modulating cellular response to oxidative challenges .

Biochemical Pathways

Isotheaflavin is formed through the enzymatic oxidation of tea catechins . The process involves the coupling between epicatechin (EC) and gallocatechin gallate (GCG), leading to the formation of Isotheaflavin . This transformation is part of the broader pathway of tea catechins to their dimers and polymers .

Pharmacokinetics

The biosynthesis of theaflavins, including isotheaflavin, has been optimized using an immobilized enzyme system . This suggests that the bioavailability of Isotheaflavin could be influenced by factors such as enzyme activity and substrate concentration.

Result of Action

The antioxidant action of Isotheaflavin results in the protection of cells from oxidative damage . This includes the prevention of protein oxidation, lipid peroxidation, and DNA damage, which can lead to cell death .

Action Environment

The action of Isotheaflavin can be influenced by various environmental factors. For instance, the enzymatic oxidation of tea catechins to form Isotheaflavin can be affected by factors such as pH, temperature, and the presence of oxygen

Biochemische Analyse

Biochemical Properties

Isotheaflavin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of coronavirus hemagglutinin-esterase, showing better binding energy compared to other compounds . This interaction is crucial as it can potentially inhibit the virus’s ability to bind to host cells, thereby preventing infection. Additionally, Isotheaflavin exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Cellular Effects

Isotheaflavin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Isotheaflavin has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . Furthermore, Isotheaflavin enhances cellular metabolism by promoting the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

The molecular mechanism of Isotheaflavin involves several binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, Isotheaflavin inhibits the activity of hemagglutinin-esterase by binding to its active site, thereby preventing the virus from attaching to host cells . Additionally, Isotheaflavin modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isotheaflavin change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that Isotheaflavin maintains its antioxidant and anti-inflammatory properties over time, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have also demonstrated that Isotheaflavin can have long-term effects on cellular function, including sustained inhibition of cancer cell growth and prolonged reduction of inflammation .

Dosage Effects in Animal Models

The effects of Isotheaflavin vary with different dosages in animal models. At low doses, Isotheaflavin exhibits beneficial effects such as antioxidant activity and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of Isotheaflavin plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .

Metabolic Pathways

Isotheaflavin is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of flavonoids and other polyphenolic compounds . Isotheaflavin can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production, detoxification, and biosynthesis . Additionally, Isotheaflavin can influence the expression of genes encoding metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Isotheaflavin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Isotheaflavin can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows Isotheaflavin to exert its effects in specific cellular contexts .

Subcellular Localization

The subcellular localization of Isotheaflavin is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Isotheaflavin can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . It can also accumulate in the mitochondria, where it enhances the activity of enzymes involved in energy production and detoxification . The precise localization of Isotheaflavin within cells is critical for its ability to exert its biochemical and cellular effects.

Vorbereitungsmethoden

Isotheaflavin can be synthesized through the enzymatic oxidation of catechins, specifically epicatechin and gallocatechin gallate. This process involves the use of polyphenol oxidase and peroxidase enzymes, which catalyze the oxidation and subsequent dimerization of catechins . Industrial production methods for theaflavins, including isotheaflavin, often involve the extraction of tea polyphenols from green tea followed by enzymatic oxidation using immobilized polyphenol oxidase systems .

Analyse Chemischer Reaktionen

Isotheaflavin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die primäre Reaktion bei der Bildung von Isotheaflavin ist die enzymatische Oxidation von Catechinen.

Polymerisation: Nach der Oxidation dimerisieren Catechine zu Theaflavinen, einschließlich Isotheaflavin.

Substitution: Isotheaflavin kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Hydroxylgruppen in seiner Struktur.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Polyphenoloxidase, Peroxidase sowie kontrollierte pH-Werte und Temperaturbedingungen, um die Enzymaktivität zu optimieren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Theaflavine und Thearubigine, die die Hauptpigmente in schwarzem Tee sind .

Wissenschaftliche Forschungsanwendungen

Isotheaflavin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Isotheaflavin beinhaltet seine antioxidativen Eigenschaften. Es wirkt durch das Abfangen von freien Radikalen und die Reduzierung von oxidativem Stress in Zellen . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung reaktiver Sauerstoffspezies (ROS) und die Modulation von Signalwegen im Zusammenhang mit Entzündungen und Zellüberleben .

Wissenschaftliche Forschungsanwendungen

Isotheaflavin has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Isotheaflavin ähnelt anderen Theaflavinen, wie Theaflavin, Theaflavin-3-Gallat und Theaflavin-3'-Gallat. Diese Verbindungen teilen einen gemeinsamen Benzotropolon-Kern, unterscheiden sich jedoch in der Anzahl und Position der Gallatsgruppen . Isotheaflavin ist aufgrund seiner spezifischen strukturellen Orientierung und seiner besonderen antioxidativen und zytotoxischen Eigenschaften einzigartig .

Ähnliche Verbindungen umfassen:

- Theaflavin

- Theaflavin-3-Gallat

- Theaflavin-3'-Gallat

- Theaflavin-3,3'-Digallat

- Neotheaflavin

- Theaflavat

- Theaflavin-Säuren

Isotheaflavin zeichnet sich durch seinen spezifischen Bildungspfad und seine einzigartigen biologischen Aktivitäten aus .

Eigenschaften

CAS-Nummer |

31701-93-6 |

|---|---|

Molekularformel |

C29H24O12 |

Molekulargewicht |

564.5 g/mol |

IUPAC-Name |

3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 |

InChI-Schlüssel |

IPMYMEWFZKHGAX-XDPYCTQPSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |

Kanonische SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |

Herkunft des Produkts |

United States |

Q1: What is isotheaflavin and how is it formed?

A1: Isotheaflavin is a polyphenolic pigment found in black tea. It is an isomer of theaflavin, another major black tea pigment. Isotheaflavin is formed during the enzymatic oxidation and dimerization of flavan-3-ols, specifically (-)-epicatechin and (-)-epigallocatechin, during the tea fermentation process [, , ].

Q2: Has isotheaflavin shown any promising biological activities?

A3: While research on isotheaflavin is still in its early stages, some studies indicate potential biological activity. For instance, isotheaflavin-3′-O-gallate, a gallated derivative of isotheaflavin, has demonstrated notable binding affinity to the main protease (3CLpro) of SARS-CoV-2 in silico, suggesting its potential as an antiviral agent []. Further research is needed to confirm these findings and explore its effectiveness in vivo.

Q3: How does the structure of isotheaflavin compare to other theaflavins, and how does this affect their formation?

A4: Theaflavins, including isotheaflavin, differ in the position and number of galloyl groups attached to their core structure. These structural variations significantly impact their formation during tea fermentation. For example, the presence of a galloyl group at the 3-position of the flavan-3-ol precursor is crucial for theaflavin formation. Moreover, the configuration of the flavan-3-ol precursor at the 2,3-position (cis vs. trans) influences the yield of different theaflavin isomers [].

Q4: Are there any studies on the cytotoxic activity of isotheaflavin or its derivatives?

A5: While information specifically on isotheaflavin is limited, research on theaflavin digallates, closely related compounds, suggests potential cytotoxic activity against cancer cells. One study investigated the effects of theaflavin digallates extracted from black tea on Chinese Hamster Ovary cells (CHOK1) and Rat Glioma cells (C-6), revealing cytotoxic effects in both cell lines [, ]. This finding highlights the need for further investigation into the potential anticancer properties of isotheaflavin and its derivatives.

Q5: What methods are used to analyze and characterize isotheaflavin?

A6: Isotheaflavin can be isolated from black tea using solvent extraction followed by various chromatographic techniques, including Sephadex LH-20 chromatography []. Its structural characterization involves spectroscopic methods like 1D and 2D NMR spectroscopy, which help elucidate the compound's structure and confirm its identity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

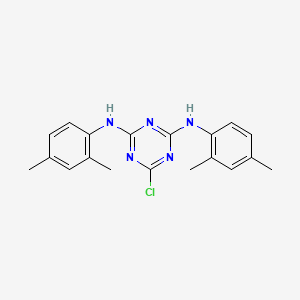

![(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1622368.png)

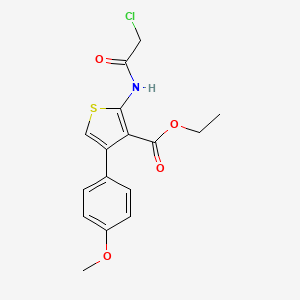

![Diethyl 2-[(carbamoylamino)methylidene]propanedioate](/img/structure/B1622378.png)